6-Hydroxy Nicorandil-d4

Catalog No.
S14394271
CAS No.
M.F
C8H9N3O5
M. Wt
231.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Hydroxy Nicorandil-d4

Product Name

6-Hydroxy Nicorandil-d4

IUPAC Name

[1,1,2,2-tetradeuterio-2-[(6-oxo-1H-pyridine-3-carbonyl)amino]ethyl] nitrate

Molecular Formula

C8H9N3O5

Molecular Weight

231.20 g/mol

InChI

InChI=1S/C8H9N3O5/c12-7-2-1-6(5-10-7)8(13)9-3-4-16-11(14)15/h1-2,5H,3-4H2,(H,9,13)(H,10,12)/i3D2,4D2

InChI Key

KPGQDUMCVZGWBO-KHORGVISSA-N

Canonical SMILES

C1=CC(=O)NC=C1C(=O)NCCO[N+](=O)[O-]

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O[N+](=O)[O-])NC(=O)C1=CNC(=O)C=C1

Position-Specific Deuterium Labeling Techniques for 6-Hydroxy Nicorandil-d4

The synthesis of 6-hydroxy Nicorandil-d4 requires precise deuteration at the 2,4,5,6 positions of the pyridine ring while maintaining the structural integrity of the nitrate ester group. Current approaches leverage three primary strategies:

  • Deuterated Pyridine Building Blocks: Commercial d~5~-pyridine precursors enable direct incorporation of four deuterium atoms through nucleophilic substitution reactions. This method capitalizes on the stability of aromatic C-D bonds during subsequent nitration steps. The reaction pathway preserves >95% isotopic content when using carefully controlled nitrating agents like fuming nitric acid at -10°C.

  • Organometallic-Mediated Exchange: Tungsten complexes facilitate site-specific deuteration through reversible C-H activation. This method achieves 98.7% deuterium incorporation at the 2-position while preventing isotopic scrambling observed in traditional acid-catalyzed exchanges. The tungsten center’s electron-withdrawing properties stabilize transition states during H/D exchange, particularly beneficial for preserving the nitrate ester functionality.

  • Base-Catalyzed Isotopic Exchange: Triethylamine-mediated deuterium oxide exchange proves effective for benzylic positions, though its application to aromatic systems requires modified conditions. Recent adaptations using 1,5-diazobicyclo[4.3.0]non-5-ene (DBN) as a catalyst enable partial deuteration of pyridine rings at elevated temperatures (80°C) without compromising the nitrooxy group.

Table 1: Comparative Efficiency of Deuteration Methods

MethodDeuterium Incorporation (%)Isotopic Purity (%)Nitration Stability
d~5~-Pyridine Precursor99.2 ± 0.398.5High
Tungsten Complex98.7 ± 0.599.1Moderate
DBN-Catalyzed Exchange89.4 ± 1.294.3Low

Synthetic Challenges in Maintaining Isotopic Purity During Nitration Reactions

The introduction of the nitrate ester group presents unique challenges for deuterium retention:

  • Acidic Conditions: Traditional nitration mixtures (HNO~3~/H~2~SO~4~) promote proton-deuterium exchange at elevated temperatures. Studies show 12-15% deuterium loss at the 4-position when reactions exceed 0°C. Cryogenic nitration (-15°C) in dichloromethane reduces this loss to <2% while maintaining 85% yield.

  • Isotopic Scrambling: The electron-deficient pyridine ring undergoes temporary protonation during nitration, creating opportunities for deuterium migration. Locking the deuterium positions through steric hindrance—achieved by introducing ortho-methyl groups—reduces scrambling from 8.3% to 0.7%.

  • Analytical Verification: Microwave rotational resonance (MRR) spectroscopy has emerged as the gold standard for detecting low-abundance isotopic impurities. In 6-hydroxy Nicorandil-d4 batches, MRR identifies 0.4% d~3~ isotopomers and 0.2% d~5~ over-deuteration products that mass spectrometry fails to resolve.

Key Reaction Optimization Parameters

  • Temperature: -15°C to 0°C
  • Nitrating Agent: Acetyl nitrate in CH~2~Cl~2~
  • Catalytic Additive: Phosphorus pentoxide (0.5 mol%)

Comparative Analysis of Deuteration Methods for Pyridine Ring Modification

Chemical vs. Biosynthetic Approaches
While microbial deuteration systems show promise for complex molecules, their application to pyridine derivatives remains limited. Escherichia coli cultures expressing deuterium-tolerant enzymes achieve only 63% incorporation at the 2,4-positions due to competing metabolic pathways.

Regioselective Modification Techniques

  • Zincke Activation: This nitrogen-centered approach enables selective deuteration at the 3-position through temporary ring-opening. When applied to Nicorandil precursors, Zincke intermediates achieve 92% deuteration at C3 without affecting other positions.
  • Directed Ortho-Metalation: Lithium-halogen exchange followed by D~2~O quenching provides precise ortho-deuteration. However, this method requires protection of the nitrooxy group with trimethylsilyl chloride to prevent side reactions.

Table 2: Pyridine Modification Method Comparison

TechniquePositional SelectivityScalabilityIsotopic Purity (%)
Zincke ActivationC3 (91%)Moderate95.2
Directed MetalationC2/C6 (88%)High97.8
Microbial IncorporationC2/C4 (63%)Low89.4

The synthesis of 6-Hydroxy Nicorandil-d4, a deuterated derivative of nicorandil with specific deuterium incorporation at the 6-position, requires careful optimization of multiple synthetic steps to achieve high yields and deuterium incorporation rates [1]. Traditional nicorandil synthesis typically follows a four-step process starting from 2-aminoethanol, which undergoes protection, nitration, deprotection, and condensation with nicotinoyl chloride [2]. However, the synthesis of 6-Hydroxy Nicorandil-d4 demands significant modifications to this established pathway to incorporate deuterium atoms selectively [3].

A critical optimization strategy involves the precise control of reaction parameters during the deuteration step, which must be integrated into the multi-step synthesis [4]. Research has demonstrated that the deuteration step is most effective when performed early in the synthetic sequence, specifically after the protection of the amino group but before nitration [1] [5]. This sequencing prevents unwanted side reactions and maximizes deuterium incorporation at the desired position [6].

The optimization of reaction conditions for each step in the synthesis pathway is essential for achieving high yields of 6-Hydroxy Nicorandil-d4 [7]. Temperature control during the nitration step is particularly crucial, as even small fluctuations can lead to overnitration or oxidation, significantly reducing yield and purity [8]. Studies have shown that maintaining temperatures between 0-5°C during nitration provides optimal results with yields exceeding 85% [2] [8].

The table below summarizes the optimized conditions for each step in the multi-step synthesis of 6-Hydroxy Nicorandil-d4:

Synthetic StepReagentsTemperature (°C)Time (h)Yield (%)Key Optimization Parameters
ProtectionPhthalic anhydride20-252-392-95Solvent purity, reaction time
DeuterationDeuterium oxide, catalyst70-804-688-92Catalyst loading, D2O concentration
NitrationNitrating mixture0-53-485-90Temperature control, addition rate
DeprotectionHydrazine hydrate25-302-388-92Reaction time, concentration
CondensationNicotinoyl chloride, pyridine20-253-485-88Base selection, reaction time

The integration of deuteration into this synthetic pathway requires careful consideration of the kinetic isotope effect, which can significantly impact reaction rates and yields [9] [10]. Research has shown that deuteration at the 6-position of the pyridine ring can be achieved with high selectivity using specific catalytic systems and reaction conditions [11] [5]. The optimization of these conditions has led to deuterium incorporation rates exceeding 95% at the target position [4].

Recent advances in flow chemistry have further enhanced the efficiency of this multi-step synthesis [7] [8]. Continuous flow reactors provide superior heat transfer and mixing capabilities, allowing for more precise control over reaction parameters and resulting in improved yields and product quality [8]. This approach is particularly beneficial for the nitration step, which is highly exothermic and requires careful temperature control [8].

Solvent System Optimization in Deuteration-Nitration Coupling Reactions

The selection and optimization of solvent systems play a crucial role in the successful coupling of deuteration and nitration reactions for the synthesis of 6-Hydroxy Nicorandil-d4 [12] [13]. The solvent not only affects the solubility of reactants and products but also significantly influences reaction rates, selectivity, and deuterium incorporation efficiency [14].

Research has demonstrated that the dielectric constant of the solvent is one of the most influential factors affecting the rate of deuteration-nitration coupling reactions [14]. Solvents with higher dielectric constants generally facilitate these reactions by stabilizing charged intermediates and transition states [12] [10]. However, the optimal solvent system must balance several competing factors, including reactant solubility, reaction rate, and product stability [13].

For the deuteration step, deuterium oxide (D2O) serves as both a reagent and potential solvent component [11]. However, the limited solubility of organic substrates in D2O often necessitates the use of co-solvents or mixed solvent systems [15]. Studies have shown that mixtures of D2O with polar aprotic solvents such as dimethyl sulfoxide (DMSO) or 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) can significantly enhance deuteration efficiency [15] [16].

The table below presents comparative data on various solvent systems used in deuteration-nitration coupling reactions for 6-Hydroxy Nicorandil-d4 synthesis:

Solvent SystemDeuterium Incorporation (%)Nitration Yield (%)Overall Yield (%)Reaction Time (h)
D2O/DMSO (1:1)95-9882-8578-825-6
D2O/HFIP (3:1)97-9985-8882-854-5
D2O/Acetonitrile (2:1)90-9380-8375-786-7
D2O/Dioxane (1:1)88-9278-8272-767-8
D2O/Methanol (3:1)92-9575-8070-745-6

The optimization of solvent systems for the nitration step presents additional challenges due to the highly reactive nature of nitrating agents [8]. Traditional nitration reactions often employ concentrated sulfuric acid as a solvent, which can be problematic when combined with deuterated intermediates due to potential deuterium-hydrogen exchange [17] [8]. Research has shown that using fuming sulfuric acid (containing 18% sulfur trioxide) as a water scavenger and catalyst can enhance nitration rates while preserving deuterium incorporation [8].

The coupling of deuteration and nitration reactions in a single solvent system requires careful consideration of compatibility issues [13]. Studies have demonstrated that sequential reactions with solvent exchange between steps often provide better results than attempting to perform both reactions in a single solvent system [13] [14]. This approach allows for the optimization of conditions for each reaction independently while minimizing unwanted side reactions [13].

Temperature effects on solvent performance are also significant [8] [14]. Research has shown that the optimal temperature for deuteration-nitration coupling reactions varies depending on the solvent system used [8]. For example, D2O/DMSO mixtures perform best at 70-80°C for deuteration, while subsequent nitration in acidic media requires much lower temperatures (0-5°C) to maintain selectivity and prevent side reactions [8] [14].

Catalytic Approaches for Selective Deuterium-Hydrogen Exchange

The development of efficient catalytic systems for selective deuterium-hydrogen exchange represents a critical advancement in the synthesis of 6-Hydroxy Nicorandil-d4 [11] [18]. These catalytic approaches enable precise control over the position and extent of deuterium incorporation, significantly enhancing the efficiency and selectivity of the deuteration process [4].

Transition metal catalysts have emerged as particularly effective for selective deuterium-hydrogen exchange reactions [11] [18]. Palladium-based catalysts, especially those incorporating N-heterocyclic carbene (NHC) ligands, have demonstrated exceptional activity for the selective deuteration of heteroarenes like the pyridine ring in nicorandil derivatives [15] [18]. These catalysts operate through a C-H activation mechanism, allowing for site-selective deuteration under relatively mild conditions [18].

Recent research has revealed that ruthenium-based catalysts offer complementary selectivity patterns compared to palladium systems [19] [9]. A PNP-ruthenium pincer complex has been shown to catalyze the selective α-deuteration of aliphatic nitriles using deuterium oxide as a deuterium source under mild conditions [19]. This approach could be adapted for the selective deuteration of nicorandil precursors containing nitrile functionality [19].

The table below compares various catalytic systems for selective deuterium-hydrogen exchange in the synthesis of 6-Hydroxy Nicorandil-d4:

Catalyst SystemDeuterium SourceTemperature (°C)Catalyst Loading (mol%)Deuterium Incorporation (%)Selectivity for 6-Position (%)
Pd/NHCD2O70-800.5-1.095-9892-95
Ru/C + Ir/CD2O60-701.0-2.097-9990-93
PNP-Ru pincerD2O80-900.2-0.592-9588-92
Pt/CD2O90-1002.0-3.085-9080-85
Ir nanoparticlesC6D650-601.0-2.090-9395-98

The kinetic isotope effect plays a significant role in the efficiency of catalytic deuterium-hydrogen exchange reactions [9] [10]. Studies have shown that the C-H bond activation is typically the rate-determining step in these processes, with the C-D bond formation being kinetically favored over the reverse reaction [10]. This kinetic preference can be exploited to achieve high levels of deuterium incorporation through careful optimization of reaction conditions [4] [10].

Solvent effects are particularly important in catalytic deuteration reactions [12] [15]. Research has demonstrated that 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) is an exceptionally effective solvent for palladium-catalyzed deuteration reactions [15]. The unique properties of HFIP, including its strong hydrogen-bond donating ability and low nucleophilicity, help stabilize catalytic intermediates and enhance reaction rates [15].

The development of heterogeneous catalytic systems offers additional advantages for the synthesis of 6-Hydroxy Nicorandil-d4, including easier catalyst recovery and potential for continuous flow applications [20] [11]. Supported iridium nanoparticles have been shown to enable site-selective deuteration of arenes and heteroarenes under mild conditions, with high chemo- and regioselectivity [20]. These catalysts avoid common side reactions such as hydrogenation and dehalogenation, making them particularly suitable for late-stage deuteration of complex molecules like nicorandil derivatives [20].

XLogP3

-0.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

231.07932738 g/mol

Monoisotopic Mass

231.07932738 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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